molecular formula C9H17N3O2S B13625596 1,4-Dimethyl-3-(2-(methylsulfonyl)propan-2-yl)-1h-pyrazol-5-amine

1,4-Dimethyl-3-(2-(methylsulfonyl)propan-2-yl)-1h-pyrazol-5-amine

Cat. No.: B13625596
M. Wt: 231.32 g/mol
InChI Key: WAYUUTFZONAGLP-UHFFFAOYSA-N
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Description

1,4-Dimethyl-3-(2-(methylsulfonyl)propan-2-yl)-1h-pyrazol-5-amine is a chemical compound with a complex structure It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-3-(2-(methylsulfonyl)propan-2-yl)-1h-pyrazol-5-amine typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the methylsulfonyl group and the dimethyl substituents. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-3-(2-(methylsulfonyl)propan-2-yl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

1,4-Dimethyl-3-(2-(methylsulfonyl)propan-2-yl)-1h-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-3-(2-(methylsulfonyl)propan-2-yl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents. Examples are:

  • 1,3-Dimethyl-5-aminopyrazole
  • 1,4-Dimethyl-3-(methylsulfonyl)pyrazole

Uniqueness

1,4-Dimethyl-3-(2-(methylsulfonyl)propan-2-yl)-1h-pyrazol-5-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H17N3O2S

Molecular Weight

231.32 g/mol

IUPAC Name

2,4-dimethyl-5-(2-methylsulfonylpropan-2-yl)pyrazol-3-amine

InChI

InChI=1S/C9H17N3O2S/c1-6-7(11-12(4)8(6)10)9(2,3)15(5,13)14/h10H2,1-5H3

InChI Key

WAYUUTFZONAGLP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C(C)(C)S(=O)(=O)C)C)N

Origin of Product

United States

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